2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
CAS No.: 80356-97-4
Cat. No.: VC4176284
Molecular Formula: C7H5N3O2
Molecular Weight: 163.136
* For research use only. Not for human or veterinary use.
![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione - 80356-97-4](/images/structure/VC4176284.png)
Specification
CAS No. | 80356-97-4 |
---|---|
Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.136 |
IUPAC Name | 3-methylpyrrolo[3,4-b]pyrazine-5,7-dione |
Standard InChI | InChI=1S/C7H5N3O2/c1-3-2-8-4-5(9-3)7(12)10-6(4)11/h2H,1H3,(H,10,11,12) |
Standard InChI Key | KHKIDNHBRDOFOB-UHFFFAOYSA-N |
SMILES | CC1=CN=C2C(=N1)C(=O)NC2=O |
Introduction
Overview of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound that features a fused bicyclic structure consisting of both pyrrole and pyrazine rings. This compound is notable for its potential biological activities and applications in pharmaceuticals and organic materials. The molecular formula for this compound is
, and its CAS number is 80356-97-4.
Structural Characteristics
The structural integrity of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione allows for various interactions with biological targets, which influences its pharmacological properties. Key structural features include:
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Fused Bicyclic Framework: The presence of both pyrrole and pyrazine rings.
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Carbonyl Groups: Two carbonyl groups located at positions 5 and 7 enhance the compound's reactivity.
Synthesis Methods
The synthesis of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through several methods, including:
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Condensation Reactions: Utilizing starting materials like 2-hydroxyfuro[3,4-b]pyrazine-5,7-dione which can react with various aniline derivatives.
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Microwave-Assisted Synthesis: This method enhances yield and purity by optimizing reaction conditions such as temperature and solvent choice.
Mechanism of Action
The mechanism of action for 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione primarily involves its interaction with various molecular targets within cells. These mechanisms contribute to its potential therapeutic applications in treating diseases characterized by dysregulated cell signaling or microbial infections.
Biological Activity
Research indicates that this compound exhibits several biological activities:
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Kinase Inhibition: It has shown potential in inhibiting specific kinases that play crucial roles in cellular processes such as growth and differentiation.
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Cell Signaling Modulation: The compound influences cell signaling pathways, which can affect gene expression and cellular metabolism.
Safety Profile
The safety profile of 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione includes:
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Acute Toxicity: Harmful if swallowed (GHS Classification H302).
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Skin Irritation: Causes skin irritation (GHS Classification H315).
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